4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: Iodination can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Formation of the oxazole ring: This can be synthesized by cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Coupling reactions: The final step involves coupling the pyrazole and oxazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions could target the iodine atom or the oxazole ring.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deiodinated or reduced oxazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodine atom and heterocyclic rings suggests potential interactions through hydrogen bonding, van der Waals forces, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the oxazole ring, potentially altering its biological activity.
1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide: Lacks the iodine atom, which may affect its reactivity and interactions.
4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The combination of the iodine atom, methyl group, and oxazole ring in 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H7IN4O2 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H7IN4O2/c1-13-7(5(9)4-10-13)8(14)11-6-2-3-15-12-6/h2-4H,1H3,(H,11,12,14) |
InChI Key |
ZURSCNLSQUXDDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NOC=C2 |
Origin of Product |
United States |
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